P-HYDROXY-5,6-DEHYDROKAWAIN

Descripción general

Descripción

4’-Hydroxydehydrokawain is a natural compound found in the roots of the kava plant (Piper methysticum). It belongs to the class of kavalactones, which are known for their anxiolytic and sedative effects. This compound has been studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydehydrokawain involves the isolation of the compound from the kava plant. The process typically includes extraction using solvents like ethanol or methanol, followed by purification through chromatography techniques . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of 4’-Hydroxydehydrokawain involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 4’-Hydroxydehydrokawain undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

4’-Hydroxydehydrokawain has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.

Medicine: Investigated for its anxiolytic, sedative, and anti-inflammatory properties.

Industry: Utilized in the development of natural products and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4’-Hydroxydehydrokawain involves its interaction with various molecular targets and pathways:

Molecular Targets: It binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects.

Pathways Involved: It modulates the activity of neurotransmitters and enzymes involved in inflammatory responses.

Comparación Con Compuestos Similares

5,6-Dehydrokawain: Another kavalactone with similar anxiolytic and sedative effects.

Alpinetin: A compound found in the seeds of Alpinia katsumadai with anti-inflammatory properties.

Cardamonin: Known for its anti-cancer and anti-inflammatory effects.

Uniqueness: 4’-Hydroxydehydrokawain is unique due to its specific hydroxyl group at the 4’ position, which contributes to its distinct chemical reactivity and biological activity .

Actividad Biológica

P-Hydroxy-5,6-dehydrokawain (CAS 39986-86-2), a natural compound derived from the kava plant (Piper methysticum), has gained attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is classified as a kavalactone, a group of compounds known for their anxiolytic and sedative effects. It is primarily extracted from the roots of the kava plant and exhibits various biological activities that may be beneficial in medical and therapeutic contexts.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- GABA Receptors : It enhances GABAergic transmission, leading to anxiolytic and sedative effects.

- Neurotransmitter Modulation : The compound modulates neurotransmitter levels and inflammatory pathways, which may contribute to its therapeutic potential in anxiety and inflammation-related disorders .

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. A study demonstrated that it effectively reduced anxiety-like behaviors in animal models, suggesting its potential for treating anxiety disorders .

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory effects. It modulates the activity of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property could be leveraged for developing treatments for inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has shown inhibitory effects on cancer cell proliferation in vitro, particularly against certain types of human cancer cells. Further research is needed to elucidate its mechanisms and efficacy in vivo .

Metabolism and Bioavailability

The metabolism of this compound involves several pathways, primarily O-demethylation. Studies have identified various metabolites in urine following administration in animal models, with this compound being the predominant metabolite . Understanding its metabolic profile is crucial for assessing its pharmacokinetics and therapeutic window.

Comparison of Biological Activities

| Activity | This compound | Dihydro-5,6-Dehydrokawain | Kawain |

|---|---|---|---|

| Anxiolytic | Significant | Moderate | High |

| Anti-inflammatory | Present | Limited | Present |

| Anticancer | Inhibitory effects observed | Not extensively studied | Some activity |

Metabolites Identified in Urine

| Metabolite | Detection Method | Notes |

|---|---|---|

| This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Predominant metabolite identified |

| Hydroxylated derivatives | GC-MS | Various hydroxylated metabolites found |

| Ring-opened products | Not detected | Indicates specific metabolic pathways |

Case Studies

- Case Study on Anxiolytic Effects : In a controlled study involving rats, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated an anxiolytic effect comparable to established anxiolytics .

- Case Study on Anti-inflammatory Activity : A study examining the anti-inflammatory properties found that this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory conditions .

Propiedades

IUPAC Name |

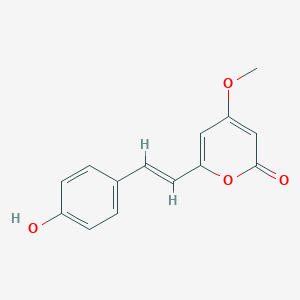

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYHYOYHRIWSJU-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193038 | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39986-86-2 | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxydehydrokawain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions analyzing 4'-Hydroxydehydrokawain in Alpinia species using HPLC-DAD. What is the significance of this analytical technique?

A1: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a powerful technique used to separate, identify, and quantify individual compounds within a mixture []. In the context of the research, HPLC-DAD was crucial for analyzing eight bioactive compounds, including 4'-Hydroxydehydrokawain, in sixteen different Alpinia species. This technique allowed researchers to determine the presence and relative abundance of these compounds, providing insights into the diverse chemical profiles of these plant species and their potential medicinal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.